3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide
CAS No.: 1874673-86-5
Cat. No.: VC3427213
Molecular Formula: C9H11BrFNO2S
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1874673-86-5 |
|---|---|
| Molecular Formula | C9H11BrFNO2S |
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | 3-bromo-4-fluoro-N-propylbenzenesulfonamide |
| Standard InChI | InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 |
| Standard InChI Key | KIFBJLKIVGWZJA-UHFFFAOYSA-N |
| SMILES | CCCNS(=O)(=O)C1=CC(=C(C=C1)F)Br |
| Canonical SMILES | CCCNS(=O)(=O)C1=CC(=C(C=C1)F)Br |
Introduction
Physical and Chemical Properties
The physical properties of 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide are directly influenced by its chemical structure and the arrangement of its constituent atoms. At standard conditions, this compound typically exists as a solid with characteristics determined by its molecular weight of 296.16 g/mol. The IUPAC name for this compound is 3-bromo-4-fluoro-N-propylbenzenesulfonamide, and its standard InChI notation provides a standardized representation of its structure: InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)7-3-4-9(11)8(10)6.
Table 1: Key Physical and Chemical Properties of 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide
| Property | Value |
|---|---|
| CAS Number | 1874673-86-5 |
| Molecular Formula | C9H11BrFNO2S |
| Molecular Weight | 296.16 g/mol |
| Appearance | Solid (typically) |
| Chemical Classification | Sulfonamide |
| Key Functional Groups | Sulfonamide, halogenated aromatic ring |
| Solubility | Limited water solubility, soluble in organic solvents |
The chemical properties of 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide are significantly influenced by the electron-withdrawing nature of both the sulfonamide group and the halogen substituents. The bromine atom at position 3 and the fluorine atom at position 4 of the benzene ring create an electron-deficient aromatic system, which affects the reactivity of the compound in various chemical transformations. The sulfonamide group (–SO2NH–) contributes to the compound's acidity, allowing it to participate in acid-base reactions under appropriate conditions.
The presence of halogen atoms makes 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide susceptible to nucleophilic aromatic substitution reactions, particularly at the positions bearing the halogens. Additionally, the sulfonamide group can undergo various transformations, including hydrolysis under strong acidic or basic conditions and nucleophilic attacks at the sulfur atom. These chemical characteristics make the compound versatile for chemical modifications, allowing researchers to create derivatives with potentially enhanced properties.
Synthesis Methods and Approaches
The synthesis of 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide typically involves several key steps, which may vary depending on the desired yield and purity. Industrial applications often utilize continuous flow reactors to enhance efficiency in the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully optimized to ensure high yields and product quality. The starting materials for this synthesis are generally commercially available, making the production process relatively straightforward for laboratory and industrial settings.
One potential synthetic route begins with 4-fluorobenzaldehyde, which undergoes bromination to form 3-bromo-4-fluorobenzaldehyde. This intermediate is then converted to the corresponding sulfonyl chloride before reaction with propylamine to form the final sulfonamide product. The bromination step is particularly critical and can be accomplished using methods similar to those described for the synthesis of 3-bromo-4-fluorobenzaldehyde in patent CN109912396B . This patent describes a green synthetic method that avoids the use of toxic chemicals like elemental bromine or chlorine, instead utilizing sodium bromide, hydrochloric acid, and sodium hypochlorite in an ultrasonic-assisted process .
Table 2: Comparison of Potential Synthesis Methods for 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Bromination | 4-Fluorobenzaldehyde | Elemental bromine | Well-established procedure | Toxic reagents, environmental concerns |
| Green Bromination | 4-Fluorobenzaldehyde | NaBr, HCl, NaOCl | Environmentally friendly, safer | Requires ultrasonic equipment |
| Direct Sulfonation | 3-Bromo-4-fluorobenzene | Chlorosulfonic acid, propylamine | One-pot synthesis possible | Harsh reaction conditions |
| Flow Chemistry | Various intermediates | Depends on specific protocol | Scalable, consistent quality | Higher initial equipment cost |
The conversion of the aldehyde group to a sulfonamide typically involves oxidation to a carboxylic acid, followed by conversion to a sulfonyl chloride using thionyl chloride or phosphorus pentachloride. The final step involves the reaction of the sulfonyl chloride with propylamine to form the desired 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide. Each of these steps requires careful control of reaction conditions to maximize yield and minimize side products. Modern approaches may incorporate catalysts to improve reaction efficiency and selectivity, particularly in the bromination and sulfonation steps.
Biological Activity and Mechanism of Action
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide, like many sulfonamides, is primarily recognized for its potential interaction with bacterial enzymes, which makes it a candidate for antibacterial applications. Sulfonamides generally exert their antibacterial activity through the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the folate synthesis pathway in bacteria. By inhibiting this enzyme, sulfonamides prevent the synthesis of tetrahydrofolic acid, a vital cofactor in the synthesis of purines, pyrimidines, and consequently, DNA and RNA, leading to bacterial growth inhibition.
The specific structural features of 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide, including the halogen substituents and the propyl group, may modify its binding affinity to DHPS and other potential targets, affecting its spectrum of activity and potency. The presence of bromine and fluorine atoms on the aromatic ring likely influences the compound's electronic distribution, potentially enhancing its interaction with target enzymes through halogen bonding and hydrophobic interactions. Additionally, these structural features may affect the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Beyond antibacterial activity, sulfonamides have been investigated for various other biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific biological profile of 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide in these areas would depend on extensive biological testing, which may be part of ongoing research efforts. The compound's structural similarities to other bioactive sulfonamides suggest potential for diverse biological activities, making it a compound of interest for further pharmacological investigations.
Applications in Pharmaceutical and Agricultural Research
Sulfonamides like 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide are widely utilized in pharmaceuticals and agriculture due to their antibacterial properties and ability to inhibit bacterial growth. In pharmaceutical research, this compound and its derivatives may serve as lead compounds for the development of novel antibacterial agents, particularly against strains that have developed resistance to conventional antibiotics. The structural modifications possible with this compound, as discussed in the chemical reactivity section, provide numerous opportunities for optimizing its pharmacological properties.
In agricultural applications, sulfonamides have been used as antibacterial agents to control bacterial infections in crops and livestock. 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide, with its unique structural features, may offer advantages in terms of stability, spectrum of activity, or resistance profile compared to existing agricultural sulfonamides. Additionally, the compound may serve as a building block or intermediate in the synthesis of more complex agrochemicals, leveraging its reactive functional groups for further transformations.
Research applications for 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide extend beyond its direct use as a bioactive compound. The compound may serve as a valuable tool in biochemical research, potentially as a probe for studying enzyme mechanisms or as a scaffold for developing affinity labels. Its well-defined structure and functional groups make it suitable for structure-activity relationship studies, contributing to our understanding of drug-target interactions at the molecular level. These diverse applications highlight the versatility of this compound in both applied and fundamental research contexts.
| Hazard Category | Classification | Recommended Precautions |
|---|---|---|
| Skin Irritation | Category 2 | Wear appropriate gloves and protective clothing |
| Eye Irritation | Category 2A | Use eye protection (safety glasses with side shields or goggles) |
| Respiratory Irritation | Category 3 (STOT-SE) | Use in well-ventilated areas or with local exhaust ventilation |
| General Safety | - | Avoid dust formation, wash hands after handling, do not eat/drink/smoke when using |
Handling 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide requires protective clothing, gloves, and eye/face protection to minimize direct contact with the compound. Working in a well-ventilated area is essential to reduce inhalation exposure, particularly when handling the dry powder form of the compound. In case of accidental exposure, immediate first aid measures should be taken, including washing affected skin areas with soap and water, flushing eyes with water for several minutes if eye contact occurs, and moving to fresh air if inhalation exposure occurs.
For storage, 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide should be kept in a well-ventilated area away from sources of ignition and incompatible materials. The compound should be stored in tightly closed containers to prevent atmospheric exposure and contamination. Like many organic compounds, it should be protected from extreme temperatures, direct sunlight, and moisture, which might affect its stability and purity. Proper labeling of containers and storage areas is essential for safe laboratory and industrial practices.
Current Research and Future Perspectives
Research on 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide is ongoing, with a focus on its potential applications in medicinal chemistry. The versatility of its chemical structure allows for further modifications to enhance its biological activities. Current research efforts likely include the synthesis of derivatives with potentially improved pharmacological profiles, structure-activity relationship studies to understand the influence of specific structural features on biological activity, and investigations into novel applications beyond antibacterial activity.
The advancement of synthetic methodologies for 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide and related compounds represents another active area of research. The development of greener, more efficient synthetic routes, as exemplified by the approach described for 3-bromo-4-fluorobenzaldehyde , reflects the broader trend toward more sustainable chemistry practices. These methodological improvements may reduce the environmental impact of producing such compounds while potentially lowering production costs and increasing accessibility for research purposes.
Future research directions for 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide may include investigations into its potential activity against resistant bacterial strains, exploration of its activity against other microbial pathogens including fungi and parasites, and evaluations of its potential in non-antimicrobial applications such as enzyme inhibition in mammalian systems. The compound's structural similarity to other bioactive sulfonamides suggests potential applications that extend beyond its currently known properties. Collaborative efforts between chemists, biologists, and pharmacologists will be essential for fully exploring the potential of this versatile compound and its derivatives.
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